molecular formula C12H13BrClN B13462004 (1R)-1-(4-bromonaphthalen-2-yl)ethan-1-amine hydrochloride

(1R)-1-(4-bromonaphthalen-2-yl)ethan-1-amine hydrochloride

Cat. No.: B13462004
M. Wt: 286.59 g/mol
InChI Key: INTVGKGPFNEKBF-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(4-bromonaphthalen-2-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These compounds are characterized by a naphthalene ring system, which consists of two fused benzene rings. The presence of a bromine atom and an amine group in the structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-bromonaphthalen-2-yl)ethan-1-amine hydrochloride typically involves the bromination of naphthalene followed by amination. The process can be summarized as follows:

    Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromonaphthalene.

    Amination: The 4-bromonaphthalene undergoes a reaction with ethylamine under controlled conditions to form (1R)-1-(4-bromonaphthalen-2-yl)ethan-1-amine.

    Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-bromonaphthalen-2-yl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding naphthoquinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted naphthalenes.

Scientific Research Applications

(1R)-1-(4-bromonaphthalen-2-yl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(4-bromonaphthalen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(4-chloronaphthalen-2-yl)ethan-1-amine hydrochloride
  • (1R)-1-(4-fluoronaphthalen-2-yl)ethan-1-amine hydrochloride
  • (1R)-1-(4-iodonaphthalen-2-yl)ethan-1-amine hydrochloride

Uniqueness

(1R)-1-(4-bromonaphthalen-2-yl)ethan-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable for specific applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C12H13BrClN

Molecular Weight

286.59 g/mol

IUPAC Name

(1R)-1-(4-bromonaphthalen-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C12H12BrN.ClH/c1-8(14)10-6-9-4-2-3-5-11(9)12(13)7-10;/h2-8H,14H2,1H3;1H/t8-;/m1./s1

InChI Key

INTVGKGPFNEKBF-DDWIOCJRSA-N

Isomeric SMILES

C[C@H](C1=CC2=CC=CC=C2C(=C1)Br)N.Cl

Canonical SMILES

CC(C1=CC2=CC=CC=C2C(=C1)Br)N.Cl

Origin of Product

United States

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